
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide, also known as DPM-1001, is a novel compound that has been developed as a potential drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Characterizations
- Research on molecular interactions of specific antagonists with the CB1 cannabinoid receptor, utilizing molecular orbital methods for conformational analysis, presents a deep dive into the understanding of receptor-ligand interactions. This study develops unified pharmacophore models and employs Comparative Molecular Field Analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting that certain conformers may possess the spatial orientation and electrostatic character to bind to the receptor, potentially offering insights into antagonist activity and receptor binding mechanisms (Shim et al., 2002).
Synthesis and Anticonvulsant Activity
- A study on the synthesis of novel enaminones from cyclic beta-dicarbonyl precursors and their evaluation for anticonvulsant activity in various models highlights the potential of these compounds in addressing neurological disorders. This research not only expands the library of compounds with significant anticonvulsant activity but also provides a protective index for the most active analogs, contributing to the development of new therapeutic agents (Edafiogho et al., 1992).
Benzamide Derivatives and Anti-Fatigue Effects
- The synthesis of benzamide derivatives and their evaluation for anti-fatigue effects in weight-loaded forced swimming mice offer a promising avenue for the development of compounds with enhanced endurance capabilities. The study's findings on swimming times to exhaustion and the potential mechanisms of anti-fatigue effects warrant further investigation into their application in enhancing physical performance (Wu et al., 2014).
Antioxidant and Enzyme Inhibitory Profile
- Investigation into novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activity against key enzymes linked to diseases such as Alzheimer's and Parkinson's. This study underscores the multifaceted applications of these compounds in mitigating oxidative stress and modulating enzyme activity, highlighting their potential therapeutic benefits (Lolak et al., 2020).
Herbicide Activity
- Research on dimethylpropynylbenzamides as a new group of herbicides reveals their activity on annual and perennial grasses, showcasing the agricultural utility of such compounds in forage legumes, turf grasses, and cultivated crops. This highlights the role of chemical synthesis in developing effective herbicidal agents with potential agricultural benefits (Viste et al., 1970).
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-16-3-6-20(13-17(16)2)26-15-19(14-22(26)27)24-23(28)18-4-7-21(8-5-18)32(29,30)25-9-11-31-12-10-25/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHLMQIYNOBKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)
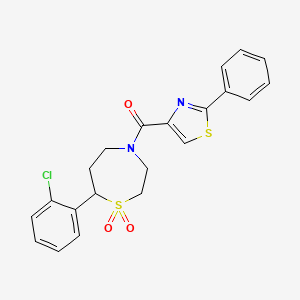
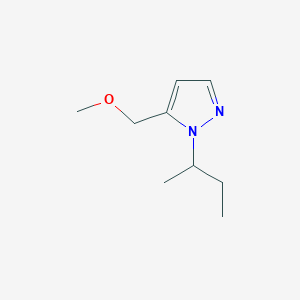
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)
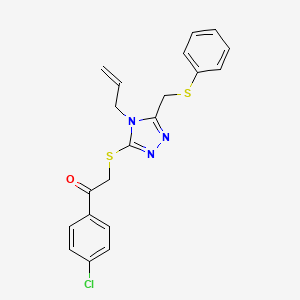
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)
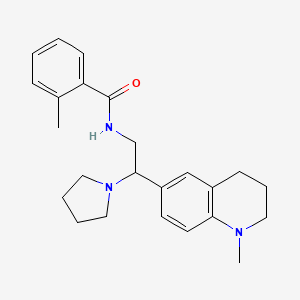
![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)
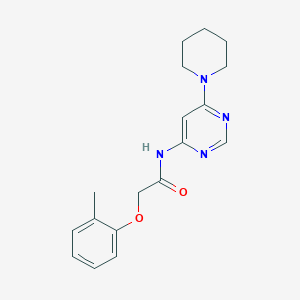
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
